molecular formula C11H10O2 B14747785 2,8-Decadiene-4,6-diynoic acid, methyl ester CAS No. 505-02-2

2,8-Decadiene-4,6-diynoic acid, methyl ester

Cat. No.: B14747785
CAS No.: 505-02-2
M. Wt: 174.20 g/mol
InChI Key: GXPDZHWFJLUFGY-SCPMJEMWSA-N
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Description

. This compound is known for its unique chemical structure and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Matricaria ester can be synthesized through the esterification of 2,8-decadiene-4,6-diynoic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of Matricaria ester involves the extraction of essential oils from Matricaria perforata, followed by purification processes such as distillation and chromatography to isolate the ester . The extraction process often employs steam distillation to obtain the essential oils, which are then subjected to further purification.

Chemical Reactions Analysis

Types of Reactions

Matricaria ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 2,8-decadiene-4,6-diynoic acid and methanol.

    Oxidation: Various carboxylic acids and oxidized derivatives.

    Reduction: Saturated esters or alcohols.

Comparison with Similar Compounds

Matricaria ester is unique among polyacetylenic compounds due to its specific structure and biological activities. Similar compounds include:

Properties

CAS No.

505-02-2

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

methyl (2E,8E)-deca-2,8-dien-4,6-diynoate

InChI

InChI=1S/C11H10O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-4,9-10H,1-2H3/b4-3+,10-9+

InChI Key

GXPDZHWFJLUFGY-SCPMJEMWSA-N

Isomeric SMILES

C/C=C/C#CC#C/C=C/C(=O)OC

Canonical SMILES

CC=CC#CC#CC=CC(=O)OC

Origin of Product

United States

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